molecular formula C12H10BrN3O B6898612 N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide

N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B6898612
M. Wt: 292.13 g/mol
InChI Key: KHSSMXRNXGQQCT-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with pyridine-4-carboxylic acid or its derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, which involves the coupling of 3-bromo-5-methylpyridin-2-amine with pyridine-4-boronic acid under mild conditions . This reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and solvents like water or acetic acid.

    Reduction Reactions: Reducing agents like hydrogen gas or sodium borohydride, and catalysts like palladium on carbon.

Major Products

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of amines.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methyl groups in the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Properties

IUPAC Name

N-(3-bromo-5-methylpyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c1-8-6-10(13)11(15-7-8)16-12(17)9-2-4-14-5-3-9/h2-7H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSSMXRNXGQQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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